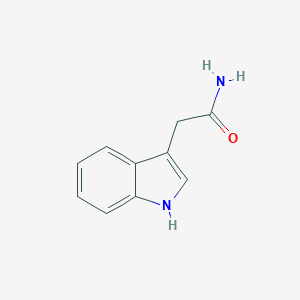

Indole-3-acetamide

Descripción

This compound has been reported in Balansia epichloe, Solanum tuberosum, and other organisms with data available.

article does not mention position of acetamide group; amide of indole-3-acetic acid (IAA), the natural auxin found in plants

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMBXDOGPRZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236686 | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

879-37-8 | |

| Record name | Indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SEW65XW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 151 °C | |

| Record name | Indole-3-acetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Indole-3-Acetamide Biosynthesis Pathway in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phytohormone indole-3-acetic acid (IAA), a primary auxin, is a critical signaling molecule in plant growth and development. A diverse array of microorganisms, including pathogenic and beneficial bacteria and fungi, also synthesize IAA, often employing it to modulate host physiology. Among the various tryptophan-dependent routes for IAA production, the indole-3-acetamide (IAM) pathway is one of the most well-characterized, particularly in phytopathogenic bacteria. This two-step enzymatic pathway provides a direct and efficient means of converting L-tryptophan into IAA. This technical guide provides a comprehensive overview of the IAM pathway's core biochemistry, its prevalence in microorganisms, quantitative production data, regulatory mechanisms, and detailed experimental protocols for its investigation.

The Core Pathway: A Two-Step Conversion

The this compound (IAM) pathway is a direct enzymatic route that converts L-tryptophan to indole-3-acetic acid (IAA) through the intermediate this compound.[1][2] It is distinguished by its simplicity, involving only two key enzymes.[2][3]

-

Step 1: Tryptophan to this compound (IAM) The initial, and often rate-limiting, step is the conversion of L-tryptophan to IAM.[4] This reaction is catalyzed by tryptophan-2-monooxygenase (IaaM) , an enzyme encoded by the iaaM gene (also referred to as aux1 or tms1 in some literature).[1][4][5] This enzyme oxidizes tryptophan to produce the amide intermediate.[4][6]

-

Step 2: this compound to Indole-3-Acetic Acid (IAA) The second step involves the hydrolysis of IAM to produce IAA and ammonia.[7] This reaction is catalyzed by IAM hydrolase (IaaH) , an amidase encoded by the iaaH gene (also known as aux2 or tms2).[1][5]

The genes for these two enzymes, iaaM and iaaH, have been identified and characterized in a variety of microorganisms.[1][7]

Occurrence and Genetic Organization

The IAM pathway is widespread among plant-associated bacteria, including both pathogens and symbionts. It is less common than the indole-3-pyruvate (IPyA) pathway but is significant in specific genera.[8][9]

-

Bacteria: The IAM pathway is famously associated with gall-forming phytopathogens like Agrobacterium tumefaciens (on the T-DNA) and Pseudomonas savastanoi.[7] It has also been characterized in Pseudomonas syringae, Pantoea agglomerans, Rhizobium, Bradyrhizobium, Streptomyces, and Burkholderia.[1][8][10][11]

-

Fungi: While less common in fungi, homologs of bacterial iaaM and iaaH genes have been identified in several Fusarium species, including F. proliferatum, F. verticillioides, F. fujikuroi, and F. oxysporum.[12][13] In these fungi, the genes are often located adjacent to each other in a head-to-head orientation.[12][13] The plant pathogenic fungus Colletotrichum gloeosporioides also utilizes the IAM pathway to produce IAA.[14]

Quantitative Analysis of Pathway Activity

The production of IAA via the IAM pathway is influenced by genetic and environmental factors, including precursor availability (L-tryptophan), pH, and temperature.[11]

Table 1: Quantitative IAA Production in Select Microorganisms via the IAM Pathway

| Microorganism | Tryptophan Supplement | IAA Concentration (μg/mL) | Culture Conditions | Reference |

| Pseudomonas chlororaphis O6 | Yes | ~30 | 48-hour stationary phase culture | [15] |

| Burkholderia pyrrocinia JK-SH007 | 0.5 mg/mL | ~6.97 | 36 hours, 37°C, pH 7 | [11] |

| Burkholderia pyrrocinia JK-SH007 | 1.0 mg/mL | ~6.62 | SD liquid medium | [11] |

| Enterobacter xiangfangensis BWH6 | 2.0 mg/mL | 3477 | 3 days | [16] |

| Enterobacter asburiae STY10 | 2.0 mg/mL | 3378 | 3 days | [16] |

| General Range (IAM Pathway) | Varies | 1.17 x 10⁻⁴ to 255.6 | Varies | [9] |

Table 2: Enzymatic Conversion Data

| Enzyme | Substrate | Product | Concentration (ng/mL) | Organism | Reference |

| Tryptophan 2-monooxygenase | L-Tryptophan | This compound (IAM) | 2.015 | Burkholderia pyrrocinia JK-SH007 | [11] |

| Indoleacetamide hydrolase | This compound (IAM) | Indole-3-acetic acid (IAA) | 25.645 | Burkholderia pyrrocinia JK-SH007 | [11] |

Regulation of the IAM Pathway

IAA biosynthesis is a tightly regulated process. The availability of the precursor, L-tryptophan, is a primary factor influencing the rate of synthesis.

-

Substrate Availability: The addition of L-tryptophan to the culture medium significantly enhances IAA production in microorganisms utilizing this pathway.[11][14] In Burkholderia pyrrocinia JK-SH007, increasing L-tryptophan concentration boosted IAA synthesis up to a certain threshold.[11]

-

Gene Expression: In Fusarium proliferatum, the transcriptional activation in the intergenic promoter region is approximately three-fold stronger in the direction of the iaaH gene compared to the iaaM gene, suggesting differential regulation of the two key enzymes.[12][13]

-

Environmental Factors: Optimal conditions for IAA production are species-specific. For B. pyrrocinia JK-SH007, the optimal temperature and pH for IAA production were determined to be 37°C and 7.0, respectively.[11]

Experimental Protocols for Studying the IAM Pathway

Investigating the IAM pathway involves a workflow that typically includes cultivation, extraction, quantification, and genetic analysis.

Protocol 5.1: Colorimetric Quantification of Indoles with Salkowski's Reagent

This method is a rapid, cost-effective screening tool for total indole production.

-

Culture Preparation: Grow the microorganism in a suitable liquid medium (e.g., TSB) supplemented with a defined concentration of L-tryptophan (e.g., 0.5 mg/mL) for a specified time (e.g., 36-48 hours) at optimal temperature and shaking conditions.[11]

-

Sample Collection: Centrifuge the cell culture (e.g., 15,000 x g for 10 min) to pellet the cells.[2]

-

Reaction: Mix 1 mL of the cell-free supernatant with 2 mL of Salkowski's reagent (0.5 M FeCl₃ in 35% v/v perchloric acid).[2][17]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17] The development of a pink-to-red color indicates the presence of indolic compounds.

-

Measurement: Measure the absorbance at 530 nm using a spectrophotometer.[17]

-

Quantification: Determine the concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

Protocol 5.2: HPLC-MS/MS Analysis of IAA and IAM

This is the gold standard for accurate identification and quantification of specific indole compounds.

-

Sample Preparation:

-

Collect cell-free supernatant from the microbial culture.

-

Acidify the supernatant to pH ~2.0-3.0 with an acid like HCl.[15]

-

Extract the indole compounds using an organic solvent such as ethyl acetate.

-

Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol) for injection.[15]

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 5 μm; 250 by 4.6 mm).[15]

-

Use a mobile phase gradient, typically of acetonitrile and water containing an acidifier like 0.1% trifluoroacetic acid or 0.1% formic acid.[15] A typical gradient might run from 10% to 90% acetonitrile over 25 minutes at a flow rate of 1 mL/min.[15]

-

-

Mass Spectrometry Detection:

-

Couple the HPLC effluent to a mass spectrometer (e.g., Agilent 6220 TOF-MS) operating in electrospray ionization (ESI) mode.[15]

-

Perform qualitative screening based on the exact masses of the target compounds (IAA and IAM).[15]

-

For quantification, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

-

-

Data Analysis: Quantify IAM and IAA by comparing peak areas to those of pure standards injected under the same conditions.[15]

Protocol 5.3: In Vitro Enzyme Activity Assay

This protocol verifies the function of the IaaM and IaaH enzymes, often using heterologously expressed and purified proteins.[11]

-

Protein Expression and Purification:

-

Clone the iaaM and iaaH genes into suitable expression vectors (e.g., pET vectors) and transform into an expression host like E. coli.

-

Induce protein expression with IPTG.[11]

-

Purify the His-tagged fusion proteins using affinity chromatography.

-

-

IaaM (Tryptophan-2-monooxygenase) Assay:

-

Prepare a reaction mixture containing the purified IaaM enzyme, its substrate L-tryptophan, and necessary co-factors in a suitable buffer.

-

Incubate the reaction under optimal conditions.

-

Stop the reaction and analyze the product mixture for the formation of IAM using HPLC-MS/MS as described in Protocol 5.2.[11]

-

-

IaaH (IAM hydrolase) Assay:

-

Prepare a reaction mixture containing the purified IaaH enzyme and its substrate, IAM, in a buffer.

-

Incubate the reaction and subsequently analyze the product mixture for the formation of IAA using HPLC-MS/MS.[11]

-

Significance and Broader Context

The IAM pathway is not merely a metabolic curiosity; it plays a crucial role in microbe-host interactions.

-

Phytopathogenesis: In pathogens like Agrobacterium tumefaciens and Pseudomonas savastanoi, the transfer and expression of iaaM and iaaH genes in the plant host lead to an overproduction of auxin, causing cell proliferation and the formation of galls or tumors.[1] The ability to produce IAA via this pathway is directly linked to virulence.[14]

-

Phytostimulation: In beneficial bacteria, the production of IAA can promote plant growth by enhancing root development and nutrient uptake. The concentration of IAA produced is critical, as high levels can be inhibitory.[15]

-

Convergent Evolution: The IAM pathway highlights interesting evolutionary questions. While the two-step pathway is common in bacteria, plants also possess amidase enzymes capable of converting IAM to IAA, though the corresponding plant-based IaaM-like enzyme for converting tryptophan to IAM is not well-established, suggesting distinct evolutionary routes to the same end-product.[18][19]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 10. Biosynthesis of indole-3-acetic acid via the this compound pathway in Streptomyces spp. | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]

- 12. Identification and functional characterization of this compound-mediated IAA biosynthesis in plant-associated Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 18. Old Town Roads: Routes of Auxin Biosynthesis Across Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Role of Indole-3-acetamide as an Auxin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. Its biosynthesis is a complex network of pathways, with Indole-3-acetamide (IAM) emerging as a significant precursor, particularly in plant-microbe interactions and as a component of endogenous auxin synthesis in plants. This technical guide provides an in-depth examination of the IAM-dependent auxin biosynthesis pathway, detailing the enzymatic conversions, presenting quantitative data from key studies, and outlining experimental protocols for its investigation. The guide is intended to serve as a comprehensive resource for researchers in plant biology, microbiology, and drug development seeking to understand and manipulate this crucial phytohormone pathway.

Introduction to the this compound (IAM) Pathway

The IAM pathway is a two-step process that converts L-tryptophan (Trp) to IAA.[1][2][3] Initially identified and extensively characterized in phytopathogenic bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae, this pathway is now recognized to function in beneficial bacteria and has been identified in plants as well.[2][4][5][6][7]

In this pathway, the first committed step is the conversion of Trp to IAM, catalyzed by the enzyme tryptophan-2-monooxygenase , encoded by the iaaM gene.[2][3][8] Subsequently, IAM is hydrolyzed to produce IAA and ammonia by an IAM hydrolase , encoded by the iaaH gene.[2][3] In plants, the IAM hydrolase function is carried out by enzymes belonging to the AMIDASE 1 (AMI1) and IAMH family.[4][5][9]

While the indole-3-pyruvic acid (IPyA) pathway is considered the primary route for auxin biosynthesis in plants, the IAM pathway plays a crucial role in certain developmental contexts and in the modulation of auxin homeostasis, particularly under stress conditions.[8][10][11][12][13] The accumulation of IAM has been shown to impact plant growth and trigger stress responses, highlighting the importance of its regulation.[12][14]

Enzymology of the IAM Pathway

The conversion of tryptophan to IAA via the IAM pathway is mediated by two key enzymes:

-

Tryptophan-2-monooxygenase (IaaM): This enzyme catalyzes the oxidative decarboxylation of L-tryptophan to form this compound. The iaaM gene has been widely utilized in transgenic studies to modulate auxin levels in plants, as its overexpression is sufficient to cause auxin overproduction phenotypes.[4][8]

-

This compound Hydrolase (IaaH/AMI1/IAMH): This amidohydrolase is responsible for the final step, hydrolyzing IAM to the active auxin, IAA. Homologs of the bacterial iaaH gene have been identified in various plant species, including Arabidopsis thaliana and Nicotiana tabacum, indicating a conserved function.[5][9] In Arabidopsis, IAMH1 and IAMH2 are the main enzymes responsible for this conversion.[4][15]

Quantitative Data on IAM-mediated Auxin Biosynthesis

The following tables summarize quantitative data from studies investigating the IAM pathway, providing insights into enzyme activity and metabolite levels.

Table 1: In vitro Activity of IAM Hydrolases

| Enzyme Source | Substrate | Product | Specific Activity | Reference |

| Burkholderia pyrrocinia JK-SH007 (recombinant) | This compound | Indole-3-acetic acid | 25.645 ng/mL IAA generated | [2] |

| Arabidopsis thaliana (crude extracts from ami1 mutants) | This compound | Indole-3-acetic acid | ~45-50% reduction in activity compared to wild-type | [13] |

Table 2: Endogenous Levels of IAM and IAA in Arabidopsis thaliana

| Genotype | IAM Content (relative to WT) | IAA Content (relative to WT) | Reference |

| ami1-1 mutant | Significantly higher | ~15-30% lower | [13] |

| ami1-2 mutant | Significantly higher | ~15-30% lower | [13] |

| AMI1 conditional overexpression | Significantly lower | Moderately higher | [13] |

Table 3: In planta Production of IAM and IAA by Colletotrichum gloeosporioides

| Time Post-Inoculation | IAM per plant | IAA per plant | IAM:IAA Ratio | Reference |

| 48 hours | Present | Present | 1.3:1 | [16] |

| 96 hours | Higher levels | Similar levels | 2.6:1 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of IAM as an auxin precursor.

Quantification of Auxins and Precursors by GC-MS/MS

This protocol is adapted from established methods for high-throughput and quantitative analysis of auxin and its precursors from plant tissues.[17][18][19]

1. Sample Preparation and Homogenization:

- Harvest 2-10 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

- Add 20 µl of homogenization buffer for every 10 mg of tissue.

- Add stable-labeled internal standards (e.g., [¹³C₆]IAA, [¹³C₁₁,¹⁵N₂]Trp) for absolute quantification.[17] The amount of internal standard should be in the range of 0.1 to 10 times the endogenous level.[17]

- Homogenize the tissue using a mechanical homogenizer.

2. Solid Phase Extraction (SPE):

- Purify the analytes using SPE tips. This method is simple and convenient for large sample sets.[18][19]

- For IAA and its precursors, a two-step SPE process with an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin can be employed for purification.[19][20]

3. Derivatization:

- Derivatize the purified analytes to improve their volatility and detection by GC-MS.

4. GC-MS/MS Analysis:

- Analyze the derivatized samples using a gas chromatograph-mass spectrometer (GC-MS/MS) in selected reaction monitoring (SRM) mode to determine the precise abundance of the analytes.[17]

In Vitro IAM Hydrolase Activity Assay

This protocol is based on methods used to determine the enzymatic conversion of IAM to IAA.[13]

1. Protein Extraction:

- Homogenize plant tissue or microbial cells in an appropriate extraction buffer.

- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.

- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

- Prepare a reaction mixture containing a known amount of protein extract (e.g., 200 µg), a saturating concentration of IAM (e.g., 5 mM), and a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[13]

- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 3 hours).[13]

3. Quantification of IAA:

- Stop the reaction (e.g., by adding acid).

- Quantify the amount of IAA produced using reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence or mass spectrometry detector.[13]

Signaling Pathways and Experimental Workflows

Tryptophan-Dependent Auxin Biosynthesis Pathways

The following diagram illustrates the major tryptophan-dependent pathways for IAA biosynthesis, highlighting the position of the this compound (IAM) pathway.

Caption: Tryptophan-dependent auxin biosynthesis pathways.

Experimental Workflow for Investigating IAM-mediated Auxin Biosynthesis

The following diagram outlines a typical experimental workflow for studying the IAM pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Two homologous this compound (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AMI1 gene family: this compound hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]

- 12. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Dual Life of Indole-3-acetamide: From Phytohormone Precursor to Signaling Molecule in Plants and Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetamide (IAM) has long been recognized as a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), in various microorganisms. However, recent research has unveiled a more complex and nuanced role for IAM, not only as a metabolic precursor but also as a signaling molecule in its own right, particularly in plants. This technical guide provides a comprehensive overview of the natural sources of IAM in plants and fungi, the history of its discovery, and its emerging role in physiological processes. We present quantitative data on IAM levels, detailed experimental protocols for its extraction and analysis, and a review of the known signaling pathways involving this multifaceted molecule. This guide is intended to be a valuable resource for researchers investigating auxin metabolism, plant-microbe interactions, and novel targets for drug development.

Introduction

This compound (IAM) is an organic compound that serves as a crucial intermediate in one of the biosynthetic pathways of the plant hormone indole-3-acetic acid (IAA). While the "IAM pathway" was initially characterized in plant-associated bacteria, its presence and significance have since been established in both the fungal and plant kingdoms. This guide delves into the natural occurrence, discovery, and functional significance of IAM, with a particular focus on its roles in plants and fungi.

Discovery and Natural Sources of this compound

Discovery in Fungi

The this compound pathway was first reported in a fungus in 1995, in the plant pathogen Colletotrichum gloeosporioides[1]. This discovery was significant as it expanded the known distribution of this IAA biosynthesis route beyond bacteria. Subsequent research has identified the IAM pathway in a variety of other fungal species, highlighting its importance in fungal physiology and plant-fungus interactions.

Discovery in Plants

The unequivocal identification of endogenous this compound in plants was first reported in sterile-grown Arabidopsis thaliana in 2002[2]. This finding was pivotal, as it demonstrated that plants possess the metabolic machinery to produce IAM independently of microbial associations. The study also noted that IAM levels were highest in imbibed seeds and declined during early seedling development[2].

Natural Occurrence

This compound has been identified in a range of plant and fungal species. Its presence is often linked to the organism's ability to synthesize IAA, but as research progresses, an independent role for IAM is becoming more apparent.

Table 1: Quantitative Levels of this compound (IAM) in Various Plant Species

| Plant Species | Tissue/Condition | IAM Concentration | Reference |

| Arabidopsis thaliana (Col-0) | Imbibed Seeds | ~150 pmol/g FW | [2] |

| Arabidopsis thaliana (Col-0) | 2-week-old seedlings | ~1 pmol/g FW | [3] |

| Arabidopsis thaliana (ami1-2 mutant) | 2-week-old seedlings | ~10 pmol/g FW | [3] |

| Arabidopsis thaliana (sur1-1 mutant) | Not specified | 34-fold increase vs. WT | [4][5] |

| Zea mays | Tassel | Relative abundance reported | [6] |

Table 2: Quantitative Levels of this compound (IAM) in Various Fungal Species

| Fungal Species | Culture Conditions | IAM Concentration | Reference |

| Fusarium proliferatum ET1 | CD + 4 mM tryptophan | Significant production | [7][8] |

| Fusarium verticillioides 149 | CD + 4 mM tryptophan | Minor amounts | [7][8] |

| Fusarium fujikuroi m567 | CD + 4 mM tryptophan | Inactive pathway | [7][8] |

| Fusarium oxysporum f. sp. lycopersici 42-87 | CD + 4 mM tryptophan | Inactive pathway | [7][8] |

| Colletotrichum gloeosporioides | Czapek Dox + 1-5 mM tryptophan | Levels increased with tryptophan concentration | [1][9] |

| Cyanodermella asteris | MEAlow medium + 100 µM IAM | Increased IAA biosynthesis | [10] |

Biosynthesis and Signaling Pathways

The this compound Biosynthetic Pathway

The primary route for IAM biosynthesis is the tryptophan-dependent pathway. In this pathway, the amino acid L-tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. Subsequently, IAM is hydrolyzed to produce IAA and ammonia by the enzyme IAM hydrolase, encoded by the iaaH gene[11]. In plants like Arabidopsis, a significant portion of IAM is thought to be derived from indole-3-acetaldoxime (IAOx)[12].

Figure 1. Biosynthetic pathways leading to the formation of this compound (IAM).

This compound Signaling Pathway in Plants

Recent evidence suggests that IAM is not merely an intermediate but also a signaling molecule that can influence plant growth and stress responses, often in opposition to the growth-promoting effects of IAA[4]. High levels of IAM have been shown to induce the expression of stress-related genes and stimulate the biosynthesis of abscisic acid (ABA), a key hormone in stress responses[4][13]. This crosstalk is mediated, at least in part, by the transcriptional regulation of genes such as NCED3, which encodes a key enzyme in ABA biosynthesis[13][14]. Furthermore, the transcription factor MYB74 has been identified as a downstream target of IAM signaling, contributing to the control of osmotic stress responses[14].

Figure 2. Known signaling cascade initiated by elevated levels of this compound in plants.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of IAM from plant tissues for subsequent analysis by LC-MS/MS[4].

-

Sample Preparation: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Extraction: Resuspend the powdered tissue in 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v). Add an appropriate internal standard, such as ¹³C₆-IAM, for accurate quantification.

-

Incubation and Centrifugation: Shake the mixture for 30 minutes at 4°C. Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove interfering compounds. Elute the indolic compounds with methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Extraction of this compound from Fungal Cultures

This protocol is a general guideline for extracting IAM from fungal liquid cultures[15][16].

-

Culture Growth: Grow the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek Dox) supplemented with L-tryptophan (e.g., 1-5 mM) to induce IAA/IAM production.

-

Mycelium Separation: Separate the fungal mycelium from the culture medium by filtration or centrifugation.

-

Extraction from Mycelium (Optional): The mycelium can be ground in liquid nitrogen and extracted with a suitable solvent like methanol or ethyl acetate to analyze intracellular IAM.

-

Extraction from Culture Filtrate: Acidify the culture filtrate to pH 2.5-3.0 with HCl.

-

Liquid-Liquid Extraction: Extract the acidified filtrate twice with an equal volume of ethyl acetate.

-

Drying and Reconstitution: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator. Reconstitute the residue in methanol for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of IAM[4][17].

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly employed.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for IAM.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both IAM and its labeled internal standard. For IAM, a common transition is m/z 175 -> 130.

-

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection can also be used for IAM quantification, though it may be less sensitive and specific than LC-MS/MS[18][19].

-

Chromatographic Separation: Similar to LC-MS/MS, a C18 column with a gradient of acidified water and methanol/acetonitrile is used.

-

Detection:

-

Fluorescence: Excitation at ~280 nm and emission at ~350 nm.

-

UV: Detection at ~220 nm or ~280 nm.

-

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from pure IAM standards.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical workflow for the investigation of IAM biosynthesis and its physiological role in a given organism.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accumulation of the Auxin Precursor this compound Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 7. crbb-journal.com [crbb-journal.com]

- 8. researchjournal.co.in [researchjournal.co.in]

- 9. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]

- 14. The this compound-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jabonline.in [jabonline.in]

- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Rigidity of a Key Biological Precursor: A Technical Guide to the Conformational Analysis of Indole-3-acetamide

For Immediate Release

A comprehensive technical guide detailing the conformational analysis and structural rigidity of Indole-3-acetamide (IAM), a crucial intermediate in auxin biosynthesis, is now available for researchers, scientists, and professionals in drug development. This guide synthesizes findings from advanced spectroscopic techniques and computational modeling to provide a definitive overview of the molecule's three-dimensional structure.

This compound, a key player in the metabolic pathways of plants and various microorganisms, exhibits a surprisingly rigid structure. This guide delves into the experimental and theoretical evidence that points to a single, stable conformation of IAM in the gas phase, a stark contrast to the conformational flexibility observed in many of its parent compounds, such as tryptophan. This inherent rigidity is believed to be a critical factor in its biological function, facilitating specific enzymatic recognition and conversion to the plant hormone indole-3-acetic acid (IAA).

This in-depth guide presents quantitative data in clearly structured tables, offers detailed experimental and computational protocols, and utilizes visualizations to illustrate key concepts and workflows, providing a valuable resource for understanding the structure-function relationship of this important biomolecule.

Gas-Phase Conformational Analysis: A Singular Structure

Recent studies employing a combination of laser ablation (LA) with chirped-pulse (CP) and molecular beam (MB) Fourier transform microwave (FTMW) spectroscopy have unequivocally demonstrated that this compound exists as a single stable conformer in the gas phase.[1][2] This remarkable rigidity is attributed to the planar nature of the acetamide group and the formation of a stabilizing intramolecular hydrogen bond between the amino group and the indole ring's π-electron system.

The key dihedral angles that define this single conformation, determined through a synergistic approach of high-resolution rotational spectroscopy and quantum chemical calculations, are presented below.

| Dihedral Angle | Description | Value (°) (B3LYP-D3BJ/6-311++G(d,p)) |

| τ(C4-C3-C10-C11) | Rotation around the C3-C10 bond | 89.8 |

| τ(C3-C10-C11-N13) | Rotation around the C10-C11 bond | 178.9 |

| τ(H15-N13-C11-O12) | Amide bond planarity | 179.9 |

| Table 1: Key Dihedral Angles of the Single Stable Conformer of this compound in the Gas Phase. Data sourced from computational results that best fit the experimental rotational constants.[1] |

Solid-State Conformation: Insights from X-ray Crystallography

To provide a comparative analysis, the crystal structure of this compound has been investigated. The crystallographic data, available through the Crystallography Open Database (COD) under the identifier[3](--INVALID-LINK--), reveals the conformation of IAM in the solid state. Analysis of the crystallographic information file (CIF) allows for the determination of bond lengths, bond angles, and dihedral angles within the crystal lattice. This solid-state data offers a valuable counterpoint to the gas-phase studies, enabling an assessment of the influence of intermolecular forces on the molecule's conformation.

(Note: A detailed table of crystallographic dihedral angles would be presented here following the acquisition and analysis of the CIF file.)

Experimental and Computational Methodologies

A thorough understanding of the techniques employed is crucial for a critical evaluation of the conformational data. This section provides an overview of the key experimental and computational protocols.

Experimental Protocols

Laser Ablation Fourier Transform Microwave (LA-FTMW) Spectroscopy: This powerful technique allows for the study of the rotational spectra of solid-state samples in the gas phase.

A solid sample of this compound is vaporized by a high-energy laser pulse. The resulting plume of molecules is entrained in a supersonic jet of an inert carrier gas, which cools the molecules to very low rotational temperatures. This jet is then interrogated by a chirped microwave pulse inside a resonant cavity. The interaction of the molecules with the microwave field induces rotational transitions, and the subsequent free induction decay (FID) is detected. Fourier transformation of the FID signal yields the high-resolution rotational spectrum, from which precise rotational constants and, consequently, the molecular structure can be determined.[4]

Computational Workflow

Computational chemistry plays a vital role in complementing experimental data and providing a theoretical framework for understanding the observed conformational preferences.

The conformational analysis typically begins with a broad search of the potential energy surface using molecular mechanics methods to generate a large number of possible conformers.[5] Each of these initial structures is then subjected to a more accurate geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The relative energies of the optimized conformers are then calculated to identify the most stable structures. For this compound, this process consistently leads to a single low-energy conformer, reinforcing the experimental findings of its rigidity.[1]

Solution-Phase Behavior: An Area for Future Investigation

While the gas-phase and solid-state conformations of this compound are well-characterized, its structure in solution remains an area that warrants further investigation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs) and scalar coupling constants, could provide valuable insights into the solution-phase conformation and dynamics. Such studies would complete the conformational picture of this important molecule across different physical states.

Structure-Function Relationship and Biological Implications

The established structural rigidity of this compound likely plays a significant role in its biological function as a precursor to IAA. The well-defined, single conformation may facilitate a highly specific "lock-and-key" interaction with the active site of the enzyme this compound hydrolase, which catalyzes its conversion to IAA. This structural pre-organization could enhance the efficiency and specificity of the biosynthesis of this critical plant hormone.

Conclusion

The conformational analysis of this compound reveals a molecule with remarkable structural rigidity, existing as a single stable conformer in the gas phase. This inherent lack of flexibility, driven by the electronic and steric properties of the acetamide group, is a defining characteristic that likely underpins its specific biological role. This technical guide provides a comprehensive overview of the current understanding of IAM's conformation, the methodologies used for its determination, and the implications for its function in auxin biosynthesis. Further studies into its solution-phase behavior will provide a more complete structural and dynamic profile of this vital biomolecule.

References

- 1. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family [mdpi.com]

- 2. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

The Rising Therapeutic Potential of Novel Synthetic Indole-3-Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and development of novel therapeutic agents. Among its myriad derivatives, synthetic indole-3-acetamides have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel indole-3-acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the coupling of indole-3-acetic acid with various amines. A common and efficient method is the one-pot multicomponent reaction utilizing a coupling reagent such as 1,1'-carbonyldiimidazole (CDI).[1][2]

General Synthetic Protocol

The general synthetic scheme involves the activation of indole-3-acetic acid with a coupling agent, followed by the nucleophilic attack of a primary or secondary amine.

Experimental Protocol: One-Pot Synthesis of Indole-3-Acetamides [1][2]

-

Activation of Indole-3-Acetic Acid: To a solution of indole-3-acetic acid in an appropriate solvent (e.g., acetonitrile), a catalytic amount of pyridine is added. 1,1'-carbonyldiimidazole (CDI) is then added portion-wise, and the reaction mixture is stirred at room temperature. The pyridine acts as a base to deprotonate the carboxylic acid, facilitating its reaction with CDI.[1][2] The evolution of CO2 gas indicates the formation of an activated intermediate.[1][2]

-

Amine Coupling: The desired substituted aniline or other amine is then added to the reaction mixture. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed successively with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired this compound derivative.

Biological Activities and Quantitative Data

Novel synthetic this compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented for comparative analysis.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4]

A series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives containing 1,3,4-thiadiazole and 4H-1,2,4-triazol-4-amine moieties were synthesized and evaluated for their antiproliferative activity.[3] Compound 10b , a 1,3,4-thiadiazole derivative, was identified as a highly potent agent against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cells.[3]

| Compound | Cell Line | IC50 (nM)[3] |

| 10b | A549 | 12.0 |

| K562 | 10 | |

| Gefitinib (Standard) | A549 | 984 |

| 5-Fluorouracil (Standard) | K562 | 12250 |

Another study reported a series of indole-aryl amide derivatives, with compound 5 showing noteworthy selectivity towards HT29 (colon carcinoma) cells.[4]

| Compound | Cell Line | IC50 (µM)[4] |

| 5 | HT29 | 2.61 |

| PC3 | 0.39 | |

| J6 | 0.37 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a standard anticancer drug for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial and Antibiotic Adjuvant Activity

A new class of indole-3-acetamido-polyamine conjugates has shown promising antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.[5][6][7] Several of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 0.2 µM.[5][6][7]

| Compound | Organism | MIC (µM)[5][6] |

| 14b, 15b, 17c, 18a, 18b, 18d, 19b, 19e, 20c, 20d | MRSA | < 0.2 |

| C. neoformans | < 0.2 |

Furthermore, some derivatives, such as the 5-bromo substituted compound 15c , not only displayed intrinsic activity against E. coli but also acted as strong enhancers of the antibiotic action of doxycycline against Pseudomonas aeruginosa.[5][6][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antihyperglycemic and Antioxidant Activities

A series of twenty-four this compound derivatives were synthesized and screened for their α-amylase inhibitory and antioxidant activities.[1][2] Several compounds showed potent inhibition of α-amylase, with IC50 values comparable to the standard drug acarbose.[2]

| Compound | α-Amylase Inhibition IC50 (µM)[1] | DPPH Radical Scavenging IC50 (µM)[1] | ABTS Radical Scavenging IC50 (µM)[1] |

| 1-24 (Range) | 1.09 ± 0.11 to 2.84 ± 0.1 | 0.81 ± 0.25 to 2.75 ± 0.03 | 0.35 ± 0.1 to 2.19 ± 0.08 |

| Acarbose (Standard) | 0.92 ± 0.40 | - | - |

Experimental Protocol: α-Amylase Inhibition Assay [1]

-

Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer).

-

Incubation: The test compound at various concentrations is pre-incubated with the α-amylase solution.

-

Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction. The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development and Measurement: The mixture is heated in a boiling water bath, and after cooling, the absorbance is measured at 540 nm. The absorbance is proportional to the amount of reducing sugar produced.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various molecular mechanisms, including the modulation of key signaling pathways.

Anticancer Mechanisms

The potent anticancer activity of some this compound derivatives has been linked to the modulation of the EGFR and p53-MDM2 pathways.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Crosstalk Between Indole-3-acetamide, Abscisic Acid, and Auxin Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intricate network of phytohormone signaling pathways governs plant growth, development, and responses to environmental stimuli. This technical guide delves into the critical crosstalk between indole-3-acetamide (IAM), a precursor to the primary auxin indole-3-acetic acid (IAA), the stress hormone abscisic acid (ABA), and overall auxin homeostasis. A key mediator in this interaction is the enzyme AMIDASE 1 (AMI1), which catalyzes the conversion of IAM to IAA. Functional impairment of AMI1 leads to an accumulation of IAM, which in turn triggers ABA biosynthesis and related stress responses, thereby creating a nexus between growth and stress signaling. Understanding this interplay is crucial for developing novel strategies to enhance crop resilience and manipulate plant architecture. This document provides an in-depth overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate this hormonal crosstalk.

Core Signaling Pathways

The interaction between IAM, ABA, and auxin homeostasis is a complex regulatory network. Under normal growth conditions, IAM is efficiently converted to IAA by AMI1, contributing to the cellular auxin pool that promotes growth and development. However, under abiotic stress conditions, the expression of AMI1 can be repressed, leading to an accumulation of IAM. This accumulated IAM appears to act as a signaling molecule that upregulates the expression of key ABA biosynthesis genes, such as 9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3), resulting in increased ABA levels and the activation of stress-responsive pathways. This shift from a growth-oriented state to a stress-acclimated state is a key aspect of the plant's survival strategy.

This compound and Auxin Biosynthesis

This compound is an intermediate in a tryptophan-dependent auxin biosynthesis pathway.[1][2] The final step, the conversion of IAM to IAA, is catalyzed by amidases, with AMI1 being a key enzyme in Arabidopsis thaliana.[1][3] The regulation of AMI1 expression is therefore a critical control point in determining the flux through this pathway and influencing overall auxin levels.

Abscisic Acid Signaling Cascade

The core ABA signaling pathway is initiated by the binding of ABA to its receptors, the PYR/PYL/RCAR family of proteins.[4][5] This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which are negative regulators of the pathway.[4][5] The inhibition of PP2Cs allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate downstream targets, including transcription factors like ABFs/AREBs, to regulate the expression of ABA-responsive genes.[4][5]

Crosstalk between IAM, ABA, and Auxin

The crosstalk is centered on the activity of AMI1. When AMI1 function is impaired, either genetically or through environmental stress, the resulting accumulation of IAM triggers an increase in ABA biosynthesis.[6][7] This suggests that IAM, in addition to being an auxin precursor, functions as a signaling molecule that links the auxin biosynthetic pathway to the ABA stress response pathway. Conversely, high levels of ABA can influence auxin homeostasis by affecting auxin transport and signaling. For instance, ABA has been shown to reduce the levels of auxin efflux carriers like PIN2.[8]

Data Presentation

The following tables summarize quantitative data from studies on Arabidopsis thaliana ami1 mutants, which have impaired conversion of IAM to IAA. These mutants provide a valuable genetic tool to study the impact of IAM accumulation on ABA and auxin homeostasis.

Table 1: Endogenous Phytohormone Levels in ami1 Mutants

| Genotype | This compound (IAM) (pmol/g FW) | Indole-3-acetic acid (IAA) (pmol/g FW) | Abscisic acid (ABA) (pmol/g FW) | Reference |

| Wild Type (Col-0) | ~5 | ~20 | ~100 | [6] |

| ami1-1 | ~15 (+200%) | ~15 (-25%) | ~250 (+150%) | [6] |

| ami1-2 | ~20 (+300%) | ~14 (-30%) | ~300 (+200%) | [6] |

Values are approximate and represent the trend observed in the cited literature. FW = Fresh Weight. Percentages in parentheses indicate the approximate change relative to the wild type.

Table 2: Relative Gene Expression of ABA Biosynthesis and Signaling Genes in ami1 Mutants

| Gene | Function | Relative Expression in ami1 mutants (Fold Change vs. Wild Type) | Reference |

| NCED3 | Key enzyme in ABA biosynthesis | ~3.0 | [6] |

| ABA1 | Zeaxanthin epoxidase in ABA biosynthesis | ~1.5 | [6] |

| AAO3 | Aldehyde oxidase in ABA biosynthesis | ~2.0 | [6] |

| MYB74 | Transcription factor, negative growth regulator | ~2.5 | [9] |

Mandatory Visualizations

Signaling Pathways

Caption: Crosstalk between IAM, ABA, and Auxin Homeostasis.

Experimental Workflow: Quantifying Hormones and Gene Expression

References

- 1. Quantification of plant hormones by standard addition method [protocols.io]

- 2. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. In Situ Proximity Ligation Assay to Detect the Interaction Between Plant Transcription Factors and Other Regulatory Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stackscientific.nd.edu [stackscientific.nd.edu]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

Indole-3-Acetamide: A Critical Intermediate in Tryptophan-Dependent Auxin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of physiological and developmental processes, from cell division and elongation to root formation and fruit development. The biosynthesis of IAA is a complex process with multiple pathways, broadly categorized as tryptophan-dependent and tryptophan-independent. Among the tryptophan-dependent routes, the indole-3-acetamide (IAM) pathway represents a crucial and well-characterized mechanism for IAA production, not only in plants but also in a wide range of plant-associated microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the IAM pathway, detailing its core enzymatic steps, regulatory aspects, and the experimental methodologies used for its investigation.

The this compound (IAM) Pathway

The IAM pathway is a two-step enzymatic process that converts L-tryptophan to indole-3-acetic acid.[1][2][3] This pathway is particularly prominent in various phytopathogenic and plant-growth-promoting bacteria.[3][4]

The two key enzymes involved in this pathway are:

-

Tryptophan-2-monooxygenase (IaaM): This enzyme catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to this compound (IAM).[3][5] The reaction involves the incorporation of an oxygen atom into the tryptophan side chain, leading to the formation of IAM, carbon dioxide, and water.[5] The gene encoding this enzyme is commonly referred to as iaaM or aux1.[6]

-

This compound hydrolase (IaaH): The second step involves the hydrolysis of IAM to produce indole-3-acetic acid (IAA) and ammonia.[1][3] This reaction is catalyzed by IAM hydrolase, encoded by the iaaH or aux2 gene.[6]

While initially considered a prokaryotic pathway, evidence now suggests the presence and functionality of the IAM pathway in plants as well, such as in Arabidopsis thaliana.[7][8]

Comparative Overview of Tryptophan-Dependent IAA Biosynthesis Pathways

To provide a broader context, the IAM pathway is one of several known tryptophan-dependent routes for IAA synthesis. Other significant pathways include the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, and the indole-3-acetonitrile (IAN) pathway.[1][9][10]

| Pathway | Key Intermediate(s) | Key Enzyme(s) | Organisms |

| This compound (IAM) Pathway | This compound (IAM) | Tryptophan-2-monooxygenase (IaaM), this compound hydrolase (IaaH) | Bacteria, Fungi, Plants |

| Indole-3-pyruvic acid (IPyA) Pathway | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase (TAA/TAR), YUCCA flavin monooxygenases (YUC) | Plants, Bacteria, Fungi |

| Tryptamine (TAM) Pathway | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Tryptophan decarboxylase (TDC), Amine oxidase | Plants, Bacteria, Fungi |

| Indole-3-acetonitrile (IAN) Pathway | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s (CYP79B2/B3), Nitrilase | Plants (especially Brassicaceae) |

Quantitative Data on IAA and IAM Production

The production of IAA and its precursor IAM can vary significantly depending on the organism and environmental conditions. The following table summarizes quantitative data from studies on bacterial IAA synthesis.

| Organism | Compound | Concentration | Conditions | Reference |

| Pseudomonas chlororaphis O6 | IAA | ~30 µg/mL | 48-hour culture with tryptophan | [11] |

| Burkholderia pyrrocinia JK-SH007 | IAM | 2.015 ng/mL | In vitro reaction with purified Tryptophan 2-monooxygenase | [12][13] |

| Burkholderia pyrrocinia JK-SH007 | IAA | 25.645 ng/mL | In vitro reaction with purified Indoleacetamide hydrolase | [12][13] |

| ami1 mutant (Arabidopsis thaliana) | IAM | Significantly higher than wild-type | 2-week-old seedlings | [14] |

| ami1 mutant (Arabidopsis thaliana) | IAA | 15-30% lower than wild-type | 2-week-old seedlings | [14] |

Experimental Protocols

Accurate quantification of IAM and IAA is essential for studying the IAM pathway. A variety of methods are available, ranging from simple colorimetric assays to highly sensitive mass spectrometry techniques.

Colorimetric Determination of IAA (Salkowski Reagent Method)

This method provides a rapid and cost-effective way to estimate total indolic compound concentrations.[6]

-

Principle: The Salkowski reagent (ferric chloride in perchloric or sulfuric acid) reacts with indolic compounds to produce a characteristic pink to red color, the intensity of which is proportional to the concentration.[6][15]

-

Protocol:

-

Centrifuge the bacterial or plant extract to obtain a clear supernatant.

-

Mix 1 mL of the supernatant with 2-4 mL of Salkowski's reagent.[15][16]

-

Measure the absorbance at 530 nm using a spectrophotometer.[6][16]

-

Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.[16]

-

-

Limitations: This method is not specific to IAA and can react with other indole-containing compounds, potentially leading to an overestimation.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and quantitative analysis of IAM and IAA.

-

Principle: This technique separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.

-

Protocol Outline:

-

Prepare a cell-free supernatant or plant extract.

-

Acidify the sample to approximately pH 2.8 with HCl.

-

Extract the auxins with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and resuspend the residue in the mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Detect IAM and IAA using a UV detector (typically at 280 nm) or a fluorescence detector.

-

Quantify by comparing peak areas to those of authentic standards.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the identification and quantification of IAM and IAA, especially at low concentrations.[18][19]

-

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After separation by LC, molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the parent and fragment ions are used for highly specific detection and quantification.[19]

-

Protocol Outline:

-

Sample preparation is similar to that for HPLC, often involving solid-phase extraction for cleanup and concentration.

-

Inject the prepared sample into an LC-MS/MS system.

-

The analytes are separated on a C18 column.[18]

-

Detection is performed using electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode.[18]

-

Quantification is achieved using deuterated internal standards to correct for matrix effects and variations in extraction efficiency.[18]

-

Enzyme Assays

-

Tryptophan-2-monooxygenase (IaaM) Activity Assay:

-

Principle: The activity of IaaM can be determined by measuring the rate of oxygen consumption during the conversion of tryptophan to IAM.[20][21]

-

Reaction Mixture: Typically contains L-tryptophan, a buffer (e.g., Tris-HCl, pH 8.3), EDTA, and dithiothreitol.[20]

-

Detection: Oxygen consumption is monitored using an oxygen electrode.[21] Alternatively, the production of IAM can be quantified by HPLC or LC-MS/MS.[12]

-

-

This compound Hydrolase (IaaH) Activity Assay:

-

Principle: The activity of IaaH is measured by quantifying the amount of IAA produced from the hydrolysis of IAM.[6][14]

-

Reaction Mixture: Consists of a protein extract, IAM as the substrate, and a suitable buffer.[6]

-

Detection: The produced IAA can be quantified using the Salkowski reagent method, HPLC, or LC-MS/MS.[6][14]

-

Visualizations

Signaling Pathway

Caption: The this compound (IAM) pathway for IAA biosynthesis.

Experimental Workflow

Caption: A generalized experimental workflow for the quantification of IAA.

Logical Relationship of IAA Biosynthesis Pathways

Caption: Interrelationship of major tryptophan-dependent IAA biosynthesis pathways.

Conclusion

The this compound pathway is a fundamental route for the biosynthesis of the vital plant hormone auxin. Its presence and activity in both prokaryotes and eukaryotes highlight its evolutionary significance. For researchers in plant science, microbiology, and drug development, a thorough understanding of this pathway and the methodologies to study it are paramount. The ability to accurately quantify IAM and IAA, and to assay the activity of the key enzymes IaaM and IaaH, provides the foundation for dissecting the regulation of auxin homeostasis and its role in plant growth, development, and interactions with the microbial world. This knowledge can be leveraged for applications ranging from the development of novel plant growth stimulants to the design of targeted herbicides or antimicrobial agents.

References

- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 6. A Simple Inexpensive Method for the Measurement of Indoleacetamide Hydrolase Activity [scirp.org]

- 7. Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. jircas.go.jp [jircas.go.jp]

- 11. Production of Indole-3-Acetic Acid via the this compound Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the this compound Synthesis Pathway [frontiersin.org]

- 14. Endogenous this compound levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.3.1. Colorimetric Determination of Indole-3-Acetic Acid (IAA) [bio-protocol.org]

- 17. Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 19. mdpi.com [mdpi.com]

- 20. Identification of Tyr413 as an Active Site Residue in the Flavoprotein Tryptophan 2-Monooxygenase and Analysis of Its Contribution to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Structure of the Flavoprotein Tryptophan-2-Monooxygenase, a Key Enzyme in the Formation of Galls in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Robust One-Pot Protocol for the Synthesis of Indole-3-Acetamide Derivatives

Introduction